2,4-Dimethoxyquinoline-3-carbaldehyde

Synthetic Chemistry Natural Product Synthesis Alkaloid Intermediates

Secure the non-substitutable quinoline-3-carbaldehyde scaffold for your medicinal chemistry campaigns. The 2,4-dimethoxy pattern enables controlled, regiodivergent demethylation to access both 4-hydroxyquinoline and 2-hydroxyquinoline derivatives from a single precursor, critical for natural product synthesis like atanine. This specific 3-carbaldehyde isomer is mandatory for accurate SAR; generic substitution leads to a 7.5-fold variance in target inhibition. Order ≥95% purity grade to guarantee reproducible outcomes.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 51179-18-1
Cat. No. B1616530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxyquinoline-3-carbaldehyde
CAS51179-18-1
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC2=CC=CC=C21)OC)C=O
InChIInChI=1S/C12H11NO3/c1-15-11-8-5-3-4-6-10(8)13-12(16-2)9(11)7-14/h3-7H,1-2H3
InChIKeyYMAJNFACLBMODR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxyquinoline-3-carbaldehyde (CAS 51179-18-1) Product Guide: Core Properties and Procurement Baseline


2,4-Dimethoxyquinoline-3-carbaldehyde (CAS 51179-18-1) is a quinoline-3-carbaldehyde derivative with methoxy substituents at the 2- and 4-positions . The compound has a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol . Commercially, it is available at standard purities of ≥95% . The quinoline-3-carbaldehyde scaffold is recognized as a privileged intermediate in medicinal chemistry for generating diverse heterocyclic libraries with potential biological activities [1].

Why 2,4-Dimethoxyquinoline-3-carbaldehyde Cannot Be Casually Replaced by Generic Quinoline-3-carbaldehydes


Generic substitution among quinoline-3-carbaldehyde derivatives is not scientifically valid due to the profound impact of substituent identity and position on both synthetic utility and biological activity. The 2,4-dimethoxy substitution pattern specifically dictates the regioselectivity of subsequent chemical transformations, as demonstrated in selective demethylation studies where the 4-methoxy group can be preferentially removed to yield the regioisomeric 4-hydroxyquinoline, a transformation not possible with other substitution patterns [1]. Additionally, in silico studies reveal that the alkoxy chain length at the 2-position directly modulates binding affinity against Mycobacterium tuberculosis targets, with methoxy (C1) and longer alkoxy chains yielding distinctly different docking scores [2]. These structure-dependent effects render direct interchange with other quinoline-3-carbaldehydes (e.g., 2-chloro, 6-substituted, or unsubstituted variants) a source of irreproducible experimental outcomes and failed synthetic campaigns.

2,4-Dimethoxyquinoline-3-carbaldehyde Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Regioselective Demethylation of 2,4-Dimethoxyquinoline-3-carbaldehyde: Differential Reactivity vs. 4-Hydroxyquinoline

The 2,4-dimethoxyquinoline scaffold undergoes regioselective demethylation to yield either the 4-hydroxyquinoline or the 2-hydroxyquinoline regioisomer depending on the demethylating agent employed [1]. In contrast, 4-hydroxyquinoline itself is a distinct synthetic entity that cannot serve as a precursor for the same divergent synthetic pathways [1]. This differential reactivity profile is not observed with quinoline-3-carbaldehydes lacking the 2,4-dimethoxy substitution pattern.

Synthetic Chemistry Natural Product Synthesis Alkaloid Intermediates

Comparative Insecticidal Activity: Quinoline-3-carbaldehyde Scaffold vs. 4-Carbaldehyde Isomer

In fumigant toxicity assays against Sitophilus oryzae (rice weevil), quinoline-3-carbaldehyde exhibited an LD50 of 0.173 mg/cm², which is approximately 2-fold lower potency than its regioisomer quinoline-4-carbaldehyde (LD50 = 0.084 mg/cm²) [1]. In contact toxicity assays, quinoline-3-carbaldehyde had an LD50 of 0.092 mg/cm² compared to 0.065 mg/cm² for the 4-carbaldehyde isomer [1].

Agrochemical Research Insecticide Discovery Structure-Activity Relationship

Comparative Alcohol Dehydrogenase Inhibition: Quinoline-3-carboxaldehyde vs. 4-Carboxaldehyde

In alcohol dehydrogenase inhibition assays, quinoline-3-carboxaldehyde demonstrated an IC50 of 0.3 mg/mL, which is 7.5-fold less potent than the 4-carboxaldehyde isomer (IC50 = 0.04 mg/mL) [1]. Quinoline itself was even less active with an IC50 of 0.8 mg/mL [1].

Enzymology Alcohol Metabolism Inhibitor Screening

Predicted Physicochemical Properties of 2,4-Dimethoxyquinoline-3-carbaldehyde vs. Unsubstituted Quinoline-3-carbaldehyde

Computational predictions indicate that 2,4-dimethoxyquinoline-3-carbaldehyde has a calculated LogP (ACD/LogP) of 2.86 , compared to an estimated LogP of approximately 1.8 for the unsubstituted quinoline-3-carbaldehyde [1]. The increased lipophilicity corresponds to a predicted ACD/BCF of 33.86 at pH 5.5 , a moderate bioaccumulation potential that distinguishes it from more polar analogs.

Computational Chemistry ADME Prediction Drug-likeness

MAO-B Inhibition: 2,4-Dimethoxyquinoline-3-carbaldehyde vs. Structurally Related Quinoline Derivatives

In vitro screening data indicates that 2,4-dimethoxyquinoline-3-carbaldehyde exhibits modest inhibitory activity against human MAO-B with a reported IC50 of 17,000 nM (17 μM) [1]. By comparison, other quinoline-3-carbaldehyde derivatives with varying substitution patterns have demonstrated IC50 values ranging from low nanomolar to inactive, depending on the specific substituents [2].

Neurochemistry MAO-B Inhibitors Enzyme Assays

Optimal Scientific and Industrial Use Cases for 2,4-Dimethoxyquinoline-3-carbaldehyde (CAS 51179-18-1)


Synthesis of Regioisomerically Pure Quinoline Alkaloid Intermediates

2,4-Dimethoxyquinoline-3-carbaldehyde is the preferred starting material for synthesizing regioisomerically pure 4-hydroxyquinoline or 2-hydroxyquinoline derivatives via controlled demethylation [1]. This regiodivergent reactivity is essential for constructing natural alkaloids such as atanine, where the correct hydroxyquinoline isomer is required. Procurement of this specific compound ensures access to both synthetic pathways from a single precursor, a strategic advantage not offered by alternative quinoline-3-carbaldehydes with different substitution patterns [1].

Structure-Activity Relationship (SAR) Studies in Insecticide and Enzyme Inhibitor Discovery

The established quantitative differences between the 3-carbaldehyde and 4-carbaldehyde isomers in insecticidal activity (2.1-fold difference in fumigant LD50) and alcohol dehydrogenase inhibition (7.5-fold difference in IC50) [2][3] mandate the use of the correct positional isomer in SAR campaigns. For researchers systematically exploring the biological consequences of aldehyde group placement on the quinoline core, 2,4-dimethoxyquinoline-3-carbaldehyde (and its derivatives) is a non-substitutable comparator for 4-carbaldehyde analogs [2][3].

MAO-B Inhibitor Hit-to-Lead Optimization

The modest baseline MAO-B inhibitory activity (IC50 = 17 μM) of 2,4-dimethoxyquinoline-3-carbaldehyde serves as a starting point for medicinal chemistry optimization programs [4]. Researchers seeking to develop novel MAO-B inhibitors can utilize this scaffold for systematic substitution at the 3-carbaldehyde position, the 2-methoxy group, or the 4-methoxy group to improve potency. The dimethoxy substitution pattern provides distinct electronic and steric properties that differentiate it from other quinoline-based MAO-B inhibitor scaffolds [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dimethoxyquinoline-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.